molecular formula C8H9N3OS B2416309 2-Hydrazino-5-methoxy-1,3-benzothiazole CAS No. 80945-74-0

2-Hydrazino-5-methoxy-1,3-benzothiazole

Cat. No. B2416309
CAS RN: 80945-74-0
M. Wt: 195.24
InChI Key: QIVKJRKJMPQOCD-UHFFFAOYSA-N
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Description

“2-Hydrazino-5-methoxy-1,3-benzothiazole” is a chemical compound with the molecular formula C8H9N3OS . It has a molecular weight of 195.24 . It is a solid substance .


Synthesis Analysis

The synthesis of benzothiazoles involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of “2-Hydrazino-5-methoxy-1,3-benzothiazole” is represented by the InChI code: 1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

“2-Hydrazino-5-methoxy-1,3-benzothiazole” is a solid substance . It has a melting point of 164 - 167°C .

Scientific Research Applications

Safety and Hazards

The safety information for “2-Hydrazino-5-methoxy-1,3-benzothiazole” includes several hazard statements: H302, H312, H332 . The precautionary statements include: P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

(5-methoxy-1,3-benzothiazol-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-12-5-2-3-7-6(4-5)10-8(11-9)13-7/h2-4H,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVKJRKJMPQOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydrazino-5-methoxy-1,3-benzothiazole

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